
Acetanilide, 2',6'-dimethyl-2-phenyl-N-(2-(1-pyrrolidinyl)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetanilide, 2’,6’-dimethyl-2-phenyl-N-(2-(1-pyrrolidinyl)ethyl)- is a complex organic compound that belongs to the class of acetanilides. This compound is characterized by its unique structure, which includes a pyrrolidine ring attached to an acetanilide backbone. It is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetanilide, 2’,6’-dimethyl-2-phenyl-N-(2-(1-pyrrolidinyl)ethyl)- typically involves the reaction of 2,6-dimethylaniline with acetic anhydride to form the acetanilide core. This is followed by the introduction of the pyrrolidine ring through a nucleophilic substitution reaction. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Acetanilide, 2’,6’-dimethyl-2-phenyl-N-(2-(1-pyrrolidinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, nitrating agents
Major Products Formed
Oxidation: N-oxides
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
Acetanilide, 2’,6’-dimethyl-2-phenyl-N-(2-(1-pyrrolidinyl)ethyl)- is utilized in various fields of scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Medicine: Research on its potential therapeutic effects, including analgesic and anti-inflammatory properties, is ongoing.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Acetanilide, 2’,6’-dimethyl-2-phenyl-N-(2-(1-pyrrolidinyl)ethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pyrrolidine ring plays a crucial role in enhancing the binding affinity and specificity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Acetanilide: A simpler analog without the pyrrolidine ring.
2,6-Dimethylacetanilide: Lacks the pyrrolidine ring but shares the dimethyl substitution on the aromatic ring.
N-Phenylacetamide: Another analog with a simpler structure.
Uniqueness
Acetanilide, 2’,6’-dimethyl-2-phenyl-N-(2-(1-pyrrolidinyl)ethyl)- is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
18109-53-0 |
|---|---|
Fórmula molecular |
C22H28N2O |
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
N-(2,6-dimethylphenyl)-2-phenyl-N-(2-pyrrolidin-1-ylethyl)acetamide |
InChI |
InChI=1S/C22H28N2O/c1-18-9-8-10-19(2)22(18)24(16-15-23-13-6-7-14-23)21(25)17-20-11-4-3-5-12-20/h3-5,8-12H,6-7,13-17H2,1-2H3 |
Clave InChI |
BVJQBGAPSXRSRX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)N(CCN2CCCC2)C(=O)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


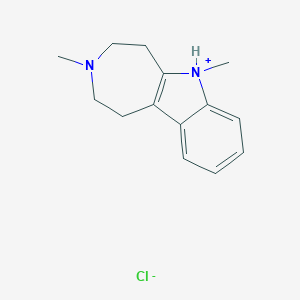

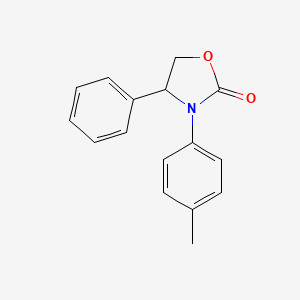
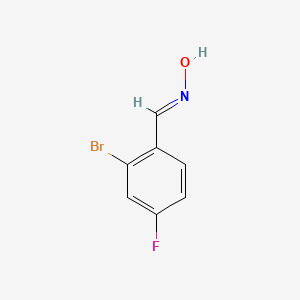
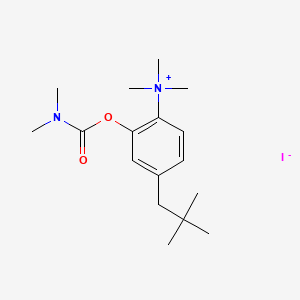
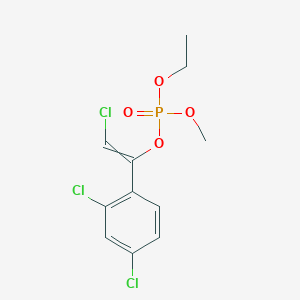

![2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);chloride](/img/structure/B13739210.png)
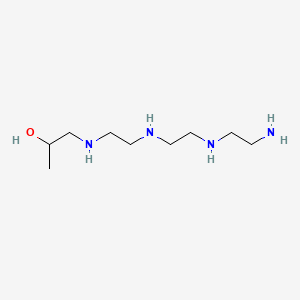

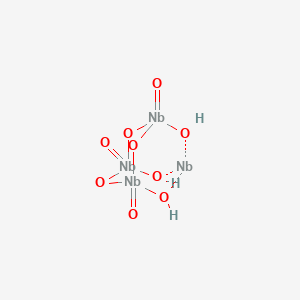
![ethanol;6-(3,4,5,6-tetrahydro-2H-azepin-1-ium-1-yl)-7H-benzo[d][1,3]benzodiazepine](/img/structure/B13739240.png)

![1,2,3,3a,8,8a-Hexahydro-3a,8-dimethyl-pyrrolo[2,3-b]indole](/img/structure/B13739261.png)
